An In-Depth Technical Guide to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the field of medicinal chemistry. We will delve into its fundamental basic properties, synthesis, analytical characterization, and the promising biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound and its potential applications.
Introduction: The Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This structural motif is found in drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] The compound 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione (Figure 1) is a specific derivative that incorporates a chiral hydroxypropyl side chain, offering potential for stereospecific interactions with biological targets. Understanding the fundamental properties of this molecule is the first step in unlocking its therapeutic potential.
Physicochemical and Basic Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. A summary of the key properties for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [] |
| CAS Number | 20537-56-8 | [4] |
| IUPAC Name | 2-(1-hydroxypropan-2-yl)isoindole-1,3-dione | [6] |
| Predicted Boiling Point | 357°C | [] |
| Predicted Density | 1.348 g/cm³ | [] |
Analysis of Basicity
A key aspect of a molecule's character is its basicity, quantified by its pKa value. The isoindole-1,3-dione core itself is characterized by very weak basicity. This is due to the delocalization of the nitrogen atom's lone pair of electrons across the two adjacent carbonyl groups.[7] This resonance effect significantly reduces the availability of the lone pair for protonation. In fact, the hydrogen on the nitrogen of an unsubstituted phthalimide is weakly acidic, with a pKa of 8.3.[7]
For 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, the nitrogen atom is part of the imide functionality and its lone pair is similarly engaged in resonance. The primary site of protonation under typical physiological conditions would likely be the hydroxyl group on the side chain, which would behave as a typical alcohol. The imide nitrogen is not expected to be significantly protonated. Therefore, in the context of its interaction with biological systems, this molecule should not be considered a basic compound.
Synthesis and Purification
The synthesis of N-substituted isoindole-1,3-diones is a well-established process in organic chemistry, typically involving the condensation of phthalic anhydride with a primary amine.[8]
Synthetic Pathway
The most direct route to synthesize 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is the reaction of phthalic anhydride with 2-amino-1-propanol. This reaction proceeds via a two-step mechanism:
-
Amide Formation: The primary amine of 2-amino-1-propanol attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Cyclization and Dehydration: Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization, with the carboxylic acid reacting with the amide to form the five-membered imide ring and eliminating a molecule of water.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.
Materials:
-
Phthalic anhydride
-
2-Amino-1-propanol
-
Toluene or glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.
-
Add 2-amino-1-propanol (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.
Analytical Characterization
The identity and purity of the synthesized 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione can be confirmed using a variety of analytical techniques. Expected spectral data, based on analogous compounds, are summarized below.
Spectroscopic Data
| Technique | Expected Features | Reference Analogues |
| ¹H NMR | Aromatic protons (phthalimide ring): ~7.8 ppm (multiplet). Protons on the hydroxypropyl side chain: signals corresponding to the CH, CH₂, and OH groups. | [9] |
| ¹³C NMR | Carbonyl carbons: ~168 ppm. Aromatic carbons: ~123-134 ppm. Carbons of the hydroxypropyl side chain. | [9] |
| IR Spectroscopy | Strong C=O stretching vibrations (asymmetric and symmetric) for the imide group: ~1770 and ~1700 cm⁻¹. O-H stretching of the alcohol: ~3400 cm⁻¹. Aromatic C-H stretching: ~3100-3000 cm⁻¹. | [10][11] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.21 m/z). | [12] |
Biological Activity and Therapeutic Potential
The isoindole-1,3-dione scaffold is a cornerstone of many clinically important drugs.[2] While specific biological data for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is not extensively reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Potential Therapeutic Applications
-
Anti-inflammatory Activity: Many isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects.[3] This activity is often mediated through the inhibition of inflammatory cytokines.
-
Anticancer Properties: The phthalimide structure is a key component of several anticancer agents, including thalidomide and its analogues, which exhibit anti-angiogenic and immunomodulatory properties.[2]
-
Enzyme Inhibition: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[3]
The presence of the chiral hydroxyl group in 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione introduces a potential point of interaction that could lead to enhanced or novel biological activities.
Conclusion
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is a readily synthesizable molecule built upon the versatile isoindole-1,3-dione scaffold. Its physicochemical properties are largely dictated by this core, resulting in a compound with very weak basicity. The presence of a chiral hydroxylated side chain provides an avenue for developing stereospecific interactions with biological targets. Based on the well-documented and diverse biological activities of the broader class of phthalimide derivatives, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, oncology, and neurodegenerative diseases. This guide provides the foundational knowledge for researchers to embark on such investigations.
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